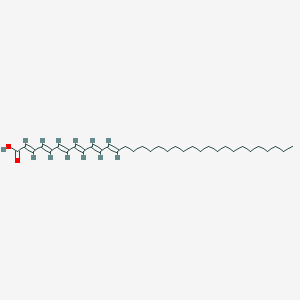

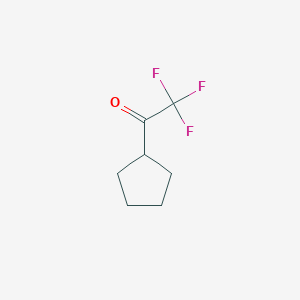

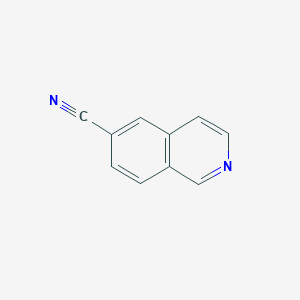

![molecular formula C14H14N2O3 B034704 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid CAS No. 108561-87-1](/img/structure/B34704.png)

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

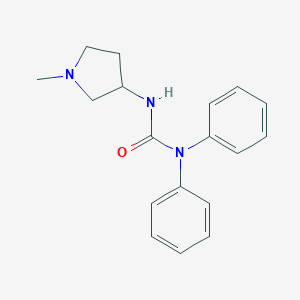

- Photochemical Synthesis : Methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate, a related compound, is synthesized via photoinduced heterocyclization involving methyl 4-azidobenzoate and ethyl 2-aminobenzoate in THF–water and acetonitrile–water mixtures. The yield increases with rising water content in the reaction mixture (Budruev et al., 2021).

- Competitive Formation with 3H-Azepinone : The synthesis process also involves competitive formation with 3H-azepine-2(1H)-one-3-carboxylic acid methyl ester, influenced by the concentration of water in the reaction mixture (Budruev et al., 2021).

Molecular Structure Analysis

- Conformation and Framework : In related compounds such as ethyl 13-ethyl-2-fluoro-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate, the azepine ring adopts a conformation close to twist-boat form, and the molecules are linked into a three-dimensional framework structure (Quintero et al., 2019).

Chemical Reactions and Properties

- Nucleophilic Addition and Intramolecular Condensation : The synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines involves nucleophilic addition of an amine to a cyclic keteneimine generated by photolysis of an aryl azide, followed by intramolecular condensation (Budruev et al., 2016).

Physical Properties Analysis

- Solvent Influence and Reaction Yield : The yields of the synthesized compounds are influenced by the organo-aqueous solvent used. At lower concentrations, water competes with 2-aminobenzoic acid ethyl ester, affecting yields (Budruev et al., 2021).

Chemical Properties Analysis

- Stability under Various Conditions : The stability of related compounds like 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one under different conditions, including alkaline, acidic, oxidative, thermal, and photolytic stress, provides insights into the chemical properties of this class of compounds (Sharma et al., 2016).

Aplicaciones Científicas De Investigación

Photochemical Synthesis : The compound and its derivatives have been used in studies focusing on photochemical synthesis. For instance, research has demonstrated the role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, highlighting the impact of water content on the yield of these compounds (Budruev et al., 2021).

Directed Lithiation : The compound has been utilized in directed lithiation processes. For example, a study successfully synthesized 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride, starting from 3,5-dichloroaniline, using directed lithiation methods (Ekhato & Huang, 1994).

Potential Antitussive Effects : Research has explored the antitussive (cough-suppressing) effects of azepino[2,1-b]quinazolones, a class of compounds related to the 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline structure. These studies have shown that certain derivatives can notably decrease cough frequency, suggesting potential therapeutic applications (Nepali et al., 2011).

Synthesis of Derivatives : There has been significant interest in the synthesis of various derivatives of this compound for potential biological applications. For example, research has focused on the synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines and their potential applications (Budruev et al., 2016).

Propiedades

IUPAC Name |

12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8H,1-4,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMVXMQGHLNPHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368472 |

Source

|

| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

CAS RN |

108561-87-1 |

Source

|

| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.